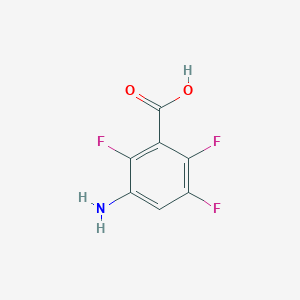

3-Amino-2,5,6-trifluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,5,6-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-2-1-3(11)6(10)4(5(2)9)7(12)13/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEMCOVVTSYFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345575 | |

| Record name | 3-Amino-2,5,6-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133622-65-8 | |

| Record name | 3-Amino-2,5,6-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2,5,6-trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis pathways for 3-Amino-2,5,6-trifluorobenzoic acid

An In-depth Technical Guide to the Synthesis of 3-Amino-2,5,6-trifluorobenzoic Acid

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, an amine, and multiple fluorine atoms, makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialty dyestuffs.[1] The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring and the properties of the resulting derivatives.

This guide provides a comprehensive overview of the principal synthetic pathways to this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for methodological choices, and the practical considerations for each approach. The pathways discussed are grounded in established, authoritative chemical transformations common in the synthesis of fluorinated aromatics.

Strategic Analysis of Synthesis Pathways

The synthesis of this compound can be approached through two primary retrosynthetic disconnections. These strategies leverage well-understood and robust reactions in aromatic chemistry:

-

Nucleophilic Aromatic Substitution (SNAr): This approach involves the displacement of a fluoride ion from a suitable tetrafluorinated precursor by an amine source. This is often the most direct route for aminating highly electron-deficient aromatic rings.

-

Reduction of a Nitro Precursor: A classic and reliable method for installing an aniline moiety, this two-step sequence involves the initial nitration of a trifluorobenzoic acid intermediate followed by the chemical reduction of the nitro group to the target amine.

This guide will now explore each of these pathways in detail, providing mechanistic insights, step-by-step protocols derived from analogous transformations, and a comparative analysis to aid in route selection.

Pathway 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is particularly effective for highly halogenated aromatic systems that are activated by electron-withdrawing groups.[2][3] In the case of a tetrafluorobenzoic acid, the fluorine atoms themselves and the carboxylic acid group render the aromatic ring sufficiently electrophilic to be attacked by nucleophiles.[4]

The key to this pathway is the reaction of 2,3,5,6-tetrafluorobenzoic acid with an ammonia source. The nucleophilic attack occurs preferentially at the C3 position (meta to the carboxyl group), leading to the desired product.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism.[5]

-

Addition: The nucleophile (e.g., NH₃) attacks the carbon atom bearing a fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the ring and stabilized by the electron-withdrawing substituents.

-

Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.

The fluorine atom is an excellent leaving group in this context due to the high electronegativity that polarizes the C-F bond, making the carbon susceptible to nucleophilic attack.[4]

Visualizing the SNAr Pathway

Caption: SNAr synthesis of the target compound from a tetrafluorinated precursor.

Experimental Protocol (Analogous Procedure)

This protocol is adapted from the established synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid, a structurally similar transformation.[6] Researchers should optimize conditions for the specific target molecule.

-

Reactor Setup: A high-pressure reaction vessel (bomb reactor) is charged with 2,3,5,6-tetrafluorobenzoic acid (1.0 eq).

-

Solvent Addition: A suitable solvent such as nitromethane or aqueous ammonia is added to the vessel.[6]

-

Ammonia Saturation: The solution is saturated with anhydrous ammonia gas at room temperature with stirring.

-

Reaction: The vessel is sealed and heated to approximately 100-120 °C for 20-24 hours. The internal pressure will increase during the reaction.

-

Workup:

-

After cooling to room temperature, the vessel is carefully vented.

-

The resulting solution is evaporated to dryness under reduced pressure.

-

The crude residue is acidified with aqueous HCl to a pH of 1-2 to precipitate the product.

-

-

Purification: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., chloroform-hexane or an ethanol/water mixture) to yield pure this compound.[6]

Pathway 2: Synthesis via Reduction of a Nitro Precursor

This classic two-stage pathway provides a robust alternative to the SNAr route. It relies on the well-established chemistry of electrophilic nitration followed by nitro group reduction.

Step A: Nitration of 2,4,5-Trifluorobenzoic Acid

The primary challenge in this step is achieving the correct regioselectivity. The starting material, 2,4,5-trifluorobenzoic acid, is subjected to nitrating conditions. The carboxylic acid group is a deactivating meta-director, while the fluorine atoms are deactivating but ortho, para-directors. The directing effects must be carefully considered. Based on similar nitrations of fluorinated benzoic acids, the nitro group is expected to add at the C6 position, ortho to a fluorine and meta to the carboxyl group, to yield 2,4,5-trifluoro-6-nitrobenzoic acid.[7][8] Subsequent steps would be required to achieve the target 3-amino-2,5,6-trifluoro substitution pattern, making a direct nitration to a 3-nitro-2,5,6-trifluoro precursor challenging.

A more plausible route begins with the nitration of 2,4,5-trifluorobenzoic acid to give 3-nitro-2,4,5-trifluorobenzoic acid, which can then be reduced.

Experimental Protocol: Nitration

This protocol is based on general procedures for the nitration of aromatic carboxylic acids.[9]

-

Acid Mixture: A nitrating mixture is prepared by cautiously adding concentrated nitric acid (e.g., 98%) to concentrated sulfuric acid at 0-5 °C.

-

Substrate Addition: 2,4,5-Trifluorobenzoic acid (1.0 eq) is added portion-wise to the stirred nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 80-90 °C) for several hours to drive the reaction to completion.[7]

-

Workup: The cooled reaction mixture is poured carefully onto crushed ice, leading to the precipitation of the crude nitro product.

-

Purification: The precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and dried. Recrystallization from a suitable solvent like methanol/water can be used for further purification.[7]

Step B: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis.[10] Several methods are available, with catalytic hydrogenation being one of the cleanest and most efficient.

Mechanistic Rationale (Catalytic Hydrogenation)

The reduction of a nitro group over a metal catalyst (like Palladium on carbon, Pd/C) is a complex heterogeneous catalytic process. In simplified terms, it involves the sequential reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine, with all intermediates remaining adsorbed on the catalyst surface.[10]

Visualizing the Nitration and Reduction Pathway

Caption: Two-step synthesis via nitration followed by nitro group reduction.

Experimental Protocol: Reduction

-

Reactor Setup: A flask or hydrogenation vessel is charged with the 3-nitro-2,5,6-trifluorobenzoic acid (1.0 eq), a solvent (e.g., methanol or ethanol), and a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: The atmosphere in the vessel is replaced with hydrogen gas (H₂), either by using a balloon or a pressurized hydrogenation apparatus.

-

Reaction: The mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the uptake of hydrogen ceases (typically monitored by pressure drop or TLC analysis).

-

Workup:

-

The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

-

Purification: The resulting this compound can be purified by recrystallization.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on several factors including the availability of starting materials, scalability, cost, and safety considerations.

| Feature | Pathway 1: SNAr | Pathway 2: Nitration/Reduction |

| Starting Material | 2,3,5,6-Tetrafluorobenzoic Acid | 2,5,6-Trifluorobenzoic Acid (or similar) |

| Number of Steps | 1 | 2 |

| Key Reagents | Ammonia (NH₃) | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄), Reducing Agent (e.g., H₂/Pd/C) |

| Advantages | - More atom-economical- Potentially higher overall yield- Direct and convergent | - Utilizes common and well-understood reactions- Avoids high-pressure amination |

| Disadvantages | - Requires high-pressure equipment (bomb reactor)- Starting material may be less accessible- Potential for side reactions at other fluorine positions | - Two separate steps reduce overall yield- Handling of potent nitrating agents- Potential regioselectivity issues during nitration |

| Safety Concerns | High-pressure reactions, handling of anhydrous ammonia | Strong acids and nitrating agents, handling of flammable H₂ gas for hydrogenation |

Conclusion

Both the Nucleophilic Aromatic Substitution (SNAr) and the Nitro Group Reduction pathways offer viable and robust strategies for the synthesis of this compound.

-

The SNAr route is elegant and direct, making it highly attractive for its efficiency, provided the tetrafluorinated starting material is readily available and the necessary high-pressure equipment is accessible.

-

The Nitration/Reduction pathway is a more traditional, stepwise approach that relies on fundamental organic transformations. While longer, it may be more practical if the required trifluorinated precursor is more accessible or if high-pressure reactions are to be avoided.

The optimal choice will ultimately be determined by the specific capabilities and constraints of the research or manufacturing environment. Both routes are grounded in sound chemical principles and provide a clear roadmap for obtaining this valuable fluorinated building block.

References

- 1. This compound | 133622-65-8 | FA67405 [biosynth.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. air.unimi.it [air.unimi.it]

physicochemical properties of 3-Amino-2,5,6-trifluorobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2,5,6-trifluorobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Molecule of Interest

This compound (CAS No. 133622-65-8) is a substituted aromatic carboxylic acid featuring a trifluorinated benzene ring.[1] The presence of both an amino group (a weak base) and a carboxylic acid group (an acid) makes it amphoteric, while the dense fluorination significantly influences its electronic properties, reactivity, pKa, and lipophilicity. These characteristics make it a valuable building block in medicinal chemistry and materials science, where precise tuning of molecular properties is paramount. For instance, fluorinated analogues are often explored in drug development to enhance metabolic stability, binding affinity, and membrane permeability.[2]

This guide provides a comprehensive overview of the core , details the experimental methodologies for their determination, and offers insights into the rationale behind these analytical choices.

Molecular Identity and Core Physical Properties

Accurate identification is the cornerstone of all subsequent experimental work. The fundamental properties of this compound are summarized below.

Structural and Chemical Identifiers

The unique arrangement of functional groups on the benzene ring dictates the molecule's behavior. The structure features a carboxylic acid at position 1, an amino group at position 3, and fluorine atoms at positions 2, 5, and 6.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 133622-65-8 | [1][3] |

| Molecular Formula | C₇H₄F₃NO₂ | [1][3][4] |

| Molecular Weight | 191.11 g/mol | [1][3][4] |

| Physical Form | Solid, Powder, Beige | [5] |

| Melting Point | 175-180 °C | [1][3][4] |

| Boiling Point | 320.7 ± 42.0 °C (Predicted) | [4][5] |

| InChI Key | FXEMCOVVTSYFRJ-UHFFFAOYSA-N | |

Experimental Protocol: Melting Point Determination

The melting point provides a quick, reliable assessment of purity. For a crystalline solid, a sharp melting range (e.g., < 1 °C) indicates high purity, whereas a broad range suggests the presence of impurities.

-

Methodology: Capillary Melting Point Determination.

-

Sample Preparation: Finely grind a small amount of the crystalline solid. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 15 °C below the expected melting point (175 °C).

-

Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion).

-

-

Expert Rationale: A slow heating rate near the melting point is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating block. This prevents overshooting the true melting temperature and ensures an accurate, narrow range for a pure compound.

Solution Properties: pKa, Solubility, and Lipophilicity

The behavior of a compound in solution is fundamental to its application in drug development, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Predicted Solution Properties

| Property | Value | Method | Source(s) |

|---|---|---|---|

| pKa | 1.14 ± 0.10 | Predicted | [5] |

| XlogP | 1.1 | Predicted | [6] |

| Density | 1.635 ± 0.06 g/cm³ | Predicted |[4][5] |

-

Scientific Insight: The predicted pKa of 1.14 is remarkably low for a benzoic acid derivative. This is a direct consequence of the powerful electron-withdrawing inductive effect of the three fluorine atoms on the aromatic ring. They stabilize the carboxylate anion formed upon deprotonation, thus increasing the acidity of the carboxylic acid proton.

Experimental Protocol: Potentiometric pKa Determination

This protocol determines the acid dissociation constant (pKa) by titrating the compound with a strong base.

-

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a water/methanol co-solvent system if aqueous solubility is low).

-

Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of base added. The pKa is the pH value at the half-equivalence point (where half of the acid has been neutralized).

-

-

Self-Validation: The experiment should be repeated at least three times to ensure reproducibility. The resulting titration curve should exhibit a clear, single inflection point corresponding to the deprotonation of the highly acidic carboxylic acid group.

Experimental Protocol: LogP Determination (Shake-Flask Method)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of lipophilicity.

-

Methodology:

-

Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by mixing them vigorously and allowing the layers to separate.

-

Partitioning: Dissolve a known concentration of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Quantification: Separate the two layers by centrifugation. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate LogP using the formula: LogP = log ( [Concentration in Octanol] / [Concentration in Water] ).

-

-

Expert Rationale: Using pre-saturated solvents is crucial to prevent volume changes during the experiment that would alter the concentration and lead to an inaccurate LogP value. HPLC is chosen for quantification due to its high precision and ability to separate the analyte from potential impurities.

Spectroscopic Characterization

Caption: Logical workflow for the comprehensive physicochemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

-

Expected ¹H NMR Features (in DMSO-d₆):

-

-COOH Proton: A broad singlet far downfield (>10 ppm) due to the acidic nature.

-

-NH₂ Protons: A broad singlet, typically between 5-7 ppm. The protons are exchangeable with D₂O.

-

Aromatic Proton: A single proton on the ring, likely appearing as a multiplet due to coupling with the adjacent fluorine atoms.

-

-

Expected ¹⁹F NMR Features:

-

Three distinct signals, each showing coupling to the other fluorine nuclei and potentially to the nearby aromatic proton.

-

-

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Integrate the signals, determine chemical shifts (referenced to TMS), and analyze coupling patterns to confirm the structure.

-

-

Expert Rationale: DMSO-d₆ is an excellent solvent choice as it solubilizes polar compounds and slows the exchange of acidic protons (from -COOH and -NH₂), allowing them to be observed more easily than in solvents like D₂O.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Expected Key Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

N-H Stretch (Amine): Two sharp-to-medium peaks around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically 1000-1400 cm⁻¹.

-

-

Experimental Protocol (KBr Pellet):

-

Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr). Grind the mixture to a very fine powder.

-

Pressing: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the pellet in the spectrometer and acquire the spectrum.

-

-

Expert Rationale: The KBr pellet method is ideal for solid samples as it avoids interference from solvent peaks, providing a clear spectrum of the compound itself. The KBr must be perfectly dry, as water has a strong O-H absorption that can obscure important features.

Mass Spectrometry (MS)

MS provides the exact molecular weight and information about fragmentation patterns.

-

Expected Result: The primary result would be the molecular ion peak. Using high-resolution mass spectrometry (HRMS), the exact mass can be determined, confirming the molecular formula.

-

[M+H]⁺ (Positive Ion Mode): Expected m/z ≈ 192.0267

-

[M-H]⁻ (Negative Ion Mode): Expected m/z ≈ 190.0121

-

-

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Ionization: Apply a high voltage to the solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions.

-

Detection: Analyze the ions in the mass analyzer to generate a mass-to-charge (m/z) spectrum.

-

-

Expert Rationale: ESI is a "soft" ionization technique, meaning it imparts little excess energy to the molecule. This is ideal for confirming the molecular weight as it maximizes the abundance of the molecular ion ([M+H]⁺ or [M-H]⁻) and minimizes fragmentation.

Safety and Handling

Proper handling is essential when working with any chemical. This compound is classified as an irritant.

Table 3: GHS Hazard Information

| Code | Hazard Statement | Class | Source(s) |

|---|---|---|---|

| H315 | Causes skin irritation | Skin Irritation, Cat. 2 | [5][7] |

| H319 | Causes serious eye irritation | Eye Irritation, Cat. 2A | [5][7] |

| H335 | May cause respiratory irritation | STOT SE, Cat. 3 |[5][7] |

-

Precautions for Safe Handling:

-

First Aid Measures:

-

If on Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[7][9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

-

Storage:

Conclusion

This compound is a compound whose physicochemical profile is dominated by its functional groups and heavy fluorination. Its high melting point is typical of a rigid crystalline solid, while its predicted low pKa demonstrates the powerful inductive effects of its substituents. While a full experimental dataset requires laboratory analysis, the protocols and expected outcomes described herein provide a robust framework for researchers. A thorough understanding of these properties is the critical first step toward successfully employing this versatile molecule in advanced chemical synthesis and drug discovery programs.

References

- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 2. innospk.com [innospk.com]

- 3. This compound | 133622-65-8 | FA67405 [biosynth.com]

- 4. This compound | 133622-65-8 [amp.chemicalbook.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. PubChemLite - this compound (C7H4F3NO2) [pubchemlite.lcsb.uni.lu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Amino-2,5,6-trifluorobenzoic acid: Properties, Synthesis, and Applications in Scientific Research

This guide provides a comprehensive technical overview of 3-Amino-2,5,6-trifluorobenzoic acid, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and analytical chemistry. We will delve into its fundamental properties, discuss plausible synthetic routes based on established organic chemistry principles, and explore its current and potential applications, particularly in the realm of drug discovery and advanced analytical techniques. This document is intended for professionals in the scientific community, offering field-proven insights and explaining the causality behind experimental choices.

Part 1: Core Identifiers and Physicochemical Properties

This compound is a unique chemical entity characterized by a benzoic acid core, an amine functional group, and three fluorine substituents on the aromatic ring. These features impart specific reactivity and physical characteristics that are valuable in various scientific applications.

A summary of its key identifiers and properties is provided in the table below for quick reference.

| Identifier/Property | Value | Source(s) |

| CAS Number | 133622-65-8 | [1] |

| Molecular Formula | C₇H₄F₃NO₂ | [1] |

| Molecular Weight | 191.11 g/mol | [1] |

| IUPAC Name | This compound | |

| MDL Number | MFCD00075469 | |

| Melting Point | 175-180 °C | |

| Physical Form | Solid, typically a powder | |

| InChI Key | FXEMCOVVTSYFRJ-UHFFFAOYSA-N | |

| SMILES | C1=C(C(=C(C(=C1F)F)C(=O)O)F)N | [1] |

Part 2: The Strategic Importance of Fluorination in Drug Discovery

The presence of fluorine atoms in a drug candidate's structure can significantly enhance its pharmacological profile. The principles behind this are rooted in the unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond.

Incorporating fluorine, as seen in this compound, can lead to:

-

Improved Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[2][3]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, potentially increasing the drug's potency.

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity (logP), acidity (pKa), and conformation, all of which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[3]

The this compound scaffold provides a versatile platform for medicinal chemists. The amino group can be readily functionalized to introduce various side chains, while the carboxylic acid group allows for the formation of amides, esters, and other derivatives. This dual functionality, combined with the benefits of fluorination, makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[4]

Part 3: Synthesis of Fluorinated Aminobenzoic Acids: A Generalized Approach

Caption: Generalized synthetic workflow for fluorinated aminobenzoic acids.

Step-by-Step Methodological Considerations:

-

Nitration of a Polyfluorinated Aromatic Precursor:

-

Rationale: The introduction of a nitro group is a common strategy as it can be readily reduced to an amine. The choice of starting material and nitrating conditions is critical to control the regioselectivity of the reaction.

-

Generalized Protocol: A polyfluorinated benzene derivative would be treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature must be carefully controlled to prevent over-nitration and side reactions.

-

-

Introduction of the Carboxylic Acid Group:

-

Rationale: This step can often be achieved through methods like organometallic chemistry. For instance, a halogenated intermediate could be converted to a Grignard or organolithium reagent, followed by quenching with carbon dioxide.

-

Generalized Protocol: The nitro-polyfluorinated intermediate would be subjected to conditions that allow for the introduction of a carboxylic acid moiety. The specific method would depend on the other functional groups present.

-

-

Reduction of the Nitro Group:

-

Rationale: The final step is the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Generalized Protocol: The nitro-trifluorobenzoic acid intermediate would be dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C). The reaction progress would be monitored until the starting material is fully consumed.

-

Self-Validation and Trustworthiness: Each step in this proposed synthesis would require rigorous purification and characterization of the intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy would be essential to confirm the structure and purity at each stage, ensuring the integrity of the final product.

Part 4: Applications in Advanced Analytical Techniques

Beyond its role in synthesis, this compound has been noted for its application as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1]

The Role of a MALDI Matrix

In MALDI-MS, a matrix is a small organic molecule that co-crystallizes with the analyte (e.g., peptides, proteins, polymers). The matrix absorbs the energy from the laser, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. The choice of matrix is crucial for obtaining high-quality mass spectra.

Aromatic acids are often effective MALDI matrices. The properties of this compound—its ability to absorb UV light and its acidic nature—make it a candidate for this application.

Caption: Experimental workflow for using a matrix in MALDI-MS.

Generalized Protocol for Use as a MALDI Matrix:

-

Preparation of the Matrix Solution: Prepare a saturated solution of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water with a small amount of trifluoroacetic acid).

-

Preparation of the Analyte Solution: Dissolve the analyte (e.g., a peptide) in a compatible solvent to a final concentration in the low micromolar to picomolar range.

-

Sample Spotting: Mix the analyte and matrix solutions, typically in a 1:1 to 1:10 volume ratio. Pipette a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.

-

Crystallization: Allow the solvent to air-dry completely, which results in the formation of a solid deposit of analyte molecules embedded within the matrix crystals.

-

Mass Spectrometric Analysis: Introduce the target plate into the MALDI mass spectrometer for analysis.

Causality in Matrix Selection: The effectiveness of a matrix depends on its ability to absorb the laser wavelength, transfer energy to the analyte, and facilitate ionization. The fluorinated nature of this particular benzoic acid derivative may influence its crystallization properties and its interaction with certain classes of analytes, potentially offering advantages in specific applications.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: It is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Wash hands thoroughly after handling.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

Spectroscopic Characterization of 3-Amino-2,5,6-trifluorobenzoic Acid: A Technical Guide

This guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-2,5,6-trifluorobenzoic acid (C7H4F3NO2, MW: 191.11 g/mol ). As a key building block in pharmaceutical and materials science research, unequivocal structural confirmation is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the scientific rationale behind these predictions, and provides standardized protocols for data acquisition.

Introduction: The Analytical Imperative

This compound is a polysubstituted aromatic compound whose chemical properties and reactivity are dictated by the interplay of its amino, carboxylic acid, and trifluoro-substituted phenyl ring functionalities. Accurate characterization of this molecule is essential for ensuring purity, confirming identity in synthetic workflows, and understanding its behavior in various applications. Spectroscopic techniques provide a powerful, non-destructive suite of tools for this purpose. This guide is intended for researchers and drug development professionals who require a deep understanding of the molecule's spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular framework.

Predicted NMR Data

The predictions below are based on established principles of NMR spectroscopy, including the effects of electron-donating (amino) and electron-withdrawing (carboxyl, fluorine) groups on chemical shifts, as well as spin-spin coupling interactions.[1][2][3]

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Notes |

| ¹H | 4.0 - 6.0 | Broad singlet | -NH₂ | Chemical shift and broadness are highly dependent on solvent and concentration. |

| 6.5 - 7.5 | Triplet of doublets (td) | Ar-H | The lone aromatic proton will be split by adjacent fluorine atoms. | |

| 10.0 - 13.0 | Broad singlet | -COOH | Chemical shift is dependent on solvent and concentration; may exchange with D₂O. | |

| ¹³C | ~165-175 | Singlet or broad | C=O | |

| ~140-155 (d) | Doublet (¹JCF) | C-F | Large one-bond coupling to fluorine. | |

| ~140-155 (d) | Doublet (¹JCF) | C-F | Large one-bond coupling to fluorine. | |

| ~140-155 (d) | Doublet (¹JCF) | C-F | Large one-bond coupling to fluorine. | |

| ~130-140 | Singlet or broad | C-NH₂ | Quaternary carbon. | |

| ~115-125 | Singlet or broad | C-COOH | Quaternary carbon. | |

| ~100-115 | Doublet of doublets (dd) | C-H | Coupled to adjacent fluorine atoms. | |

| ¹⁹F | -110 to -140 | Multiplet | F | |

| -140 to -160 | Multiplet | F | ||

| -160 to -180 | Multiplet | F | The exact chemical shifts and coupling patterns require computational prediction or experimental data.[4][5][6][7][8] |

Causality Behind Predictions

-

¹H NMR: The aromatic proton (H-4) is expected to appear as a complex multiplet due to coupling with the fluorine atoms at positions 2 and 5 (ortho and meta coupling, respectively). The amine (-NH₂) and carboxylic acid (-COOH) protons are exchangeable and will likely appear as broad singlets, the positions of which are highly sensitive to solvent, concentration, and temperature.

-

¹³C NMR: The aromatic carbons will resonate in the typical 110-150 ppm region.[9] Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF). The symmetry of the molecule is low, so six distinct aromatic carbon signals are expected. The substituent effects of the amino and carboxyl groups influence the chemical shifts of the ring carbons.[10]

-

¹⁹F NMR: As a 100% abundant, spin ½ nucleus, ¹⁹F NMR is highly informative. Three distinct signals are expected for the three fluorine atoms. These signals will show complex splitting patterns due to mutual coupling (F-F coupling) and coupling to the aromatic proton (H-F coupling). The chemical shifts are sensitive to the electronic environment created by the other substituents.[4][6]

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a small organic molecule like this compound.[11][12][13][14][15]

-

Sample Preparation:

-

Weigh 5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[11][12]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for compounds with both amino and carboxylic acid groups due to its ability to solubilize polar compounds and slow down proton exchange.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[13]

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. A standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

-

Acquire the ¹³C{¹H} (proton-decoupled) NMR spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

-

Acquire the ¹⁹F NMR spectrum. This is a relatively sensitive nucleus, and a good spectrum can be obtained quickly.

-

References

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. cif.iastate.edu [cif.iastate.edu]

- 13. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 15. organomation.com [organomation.com]

solubility profile of 3-Amino-2,5,6-trifluorobenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-2,5,6-trifluorobenzoic Acid in Organic Solvents

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of this compound. Given the absence of extensive public data on this specific compound, this document serves as a practical guide to systematically generate and interpret this critical physicochemical data.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For drug development professionals, an early and thorough understanding of a compound's solubility in various organic solvents is paramount. It dictates the feasibility of key processes such as:

-

Reaction Chemistry and Purification: Selecting appropriate solvents for synthesis and crystallization.

-

Formulation Development: Designing stable and bioavailable dosage forms.[2]

-

Analytical Method Development: Preparing stock solutions and standards for various assays.

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a carboxylic acid, and multiple fluorine atoms, suggests a complex solubility behavior that warrants detailed investigation. The presence of both acidic and basic functional groups makes it an amphoteric molecule, with solubility likely being highly dependent on the nature of the solvent.[3]

Physicochemical Characterization of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.

Known Properties

The following table summarizes the available physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 133622-65-8 | [4] |

| Molecular Formula | C₇H₄F₃NO₂ | |

| Molecular Weight | 191.11 g/mol | [5] |

| Melting Point | 175-180 °C | |

| Physical Form | Solid Powder | [4] |

Structural Considerations and Their Implications

The unique substitution pattern of this compound is key to its behavior:

-

Amphoterism: The presence of a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH₂) means the compound can act as either an acid or a base. Its solubility in protic solvents will be significantly influenced by the solvent's ability to engage in acid-base interactions.

-

Impact of Fluorine Substitution: Fluorine is the most electronegative element, and its presence has several effects. The strong electron-withdrawing nature of the three fluorine atoms is expected to increase the acidity of the carboxylic acid group (lower pKa) compared to unsubstituted benzoic acid. This can enhance solubility in basic organic solvents. However, fluorine substitution also increases lipophilicity, which can improve solubility in non-polar solvents.[6]

Theoretical Framework for Solubility: A Predictive Approach

While experimental determination is the gold standard, a theoretical framework helps in rational solvent selection and data interpretation. The principle of "like dissolves like" is qualitatively useful, but a more quantitative approach is offered by Hansen Solubility Parameters (HSP).[10]

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesion energy of a substance can be divided into three components:[11]

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that substances with similar HSP coordinates are likely to be miscible.[10] The distance (Ra) between two substances in Hansen space is calculated as:

Ra = [4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]½

A smaller Ra value suggests a higher likelihood of solubility. While the HSP for this compound is unknown, it can be estimated using group contribution methods, and this framework provides a powerful tool for selecting a diverse yet logical set of solvents for experimental screening.[12]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method .[2][13][14] This procedure ensures that the solution has reached a true equilibrium with the solid phase.

Detailed Protocol: Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a selected range of organic solvents.

Materials:

-

This compound (ensure purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[13]

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to allow the system to reach equilibrium.[3] It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[15]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[3] This step is critical to avoid artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration.

Analytical Method: HPLC-UV Quantification

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of the dissolved compound.

Method Development Outline:

-

Column Selection: A C18 reversed-phase column is a good starting point for aromatic acids.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to keep the analyte in a single ionic form) and an organic modifier (e.g., acetonitrile or methanol) is typical.[16]

-

Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance.

-

Calibration: Prepare a series of standard solutions of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve (absorbance vs. concentration).

-

Validation: The method should be validated for linearity, accuracy, and precision according to standard guidelines.[17][18]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Experimental workflow for the shake-flask solubility determination.

Data Presentation and Interpretation

Systematic presentation of the generated data is crucial for its utility.

Quantitative Solubility Data Table

The experimentally determined solubility should be recorded in a clear and organized manner.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | Polar Protic | 25 | Record Data | Calculate |

| e.g., Ethanol | Polar Protic | 25 | Record Data | Calculate |

| e.g., Acetone | Polar Aprotic | 25 | Record Data | Calculate |

| e.g., Acetonitrile | Polar Aprotic | 25 | Record Data | Calculate |

| e.g., Ethyl Acetate | Ester | 25 | Record Data | Calculate |

| e.g., Toluene | Aromatic | 25 | Record Data | Calculate |

| e.g., Heptane | Non-polar | 25 | Record Data | Calculate |

Interpreting the Results

The solubility data should be analyzed in the context of the solvent properties and the physicochemical nature of this compound.

-

Polar vs. Non-polar Solvents: High solubility in polar solvents like methanol and DMSO would be expected due to the polar amino and carboxylic acid groups. The trifluorination may also enhance solubility in moderately polar solvents.

-

Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, potentially leading to high solubility. Polar aprotic solvents (e.g., acetone, DMF) are good hydrogen bond acceptors and can solvate the acidic proton.

-

Correlation with HSP: The quantitative solubility data can be used to refine the estimated Hansen Solubility Parameters for the compound, creating a predictive model for its solubility in other solvents.[19]

Relationship between Molecular Structure and Solubility

The following diagram conceptualizes the key interactions driving solubility.

Caption: Key molecular interactions influencing solubility.

Conclusion

Determining the solubility profile of this compound is an indispensable step in its development for any advanced application. While pre-existing data is scarce, a systematic approach using the well-established shake-flask method coupled with HPLC-UV analysis can generate reliable and crucial data. This guide provides the theoretical foundation and a detailed, self-validating experimental protocol for researchers to successfully characterize the solubility of this compound, enabling informed decisions in process chemistry, formulation, and further research endeavors.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. This compound | 133622-65-8 [sigmaaldrich.com]

- 5. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. kinampark.com [kinampark.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. youtube.com [youtube.com]

- 17. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimization of HPLC method for polycyclic aromatic hydrocarbons quantification in aqueous samples | إدارة النشر العلمي [journals.kku.edu.sa]

- 19. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

crystal structure analysis of 3-Amino-2,5,6-trifluorobenzoic acid

An In-depth Technical Guide to the Solid-State Characterization and Crystal Structure Analysis of 3-Amino-2,5,6-trifluorobenzoic acid

Abstract: this compound is a fluorinated aromatic carboxylic acid of interest to the pharmaceutical and materials science sectors. Its solid-state properties, dictated by its crystal structure, are paramount for its application, influencing factors such as solubility, stability, and bioavailability. This technical guide provides a comprehensive, first-principles approach to the complete crystal structure analysis of this compound. We delineate a robust, multi-technique workflow, beginning with material sourcing and purification, proceeding to the critical step of single crystal growth, and culminating in a definitive structure elucidation by Single-Crystal X-ray Diffraction (SC-XRD). The guide further details the use of complementary techniques, including Powder X-ray Diffraction (PXRD) and thermal analysis (DSC/TGA), to ensure the determined single-crystal structure is representative of the bulk material. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals engaged in the solid-state characterization of novel molecular entities.

Introduction: The Imperative of Solid-State Analysis

In modern drug development and materials science, the precise three-dimensional arrangement of atoms and molecules in a solid material is not an academic curiosity; it is a critical determinant of function. For an active pharmaceutical ingredient (API), properties like dissolution rate, stability, and manufacturability are governed by its solid form.[1][2] Different crystalline arrangements of the same molecule, known as polymorphs, can have drastically different physical properties.[1][3] Therefore, a thorough understanding and unambiguous determination of the crystal structure are fundamental to ensuring product safety, efficacy, and intellectual property protection.

This compound (C₇H₄F₃NO₂) presents a compelling case for such analysis. The presence of multiple functional groups—a carboxylic acid, an amine, and several fluorine atoms—creates a high potential for complex intermolecular interactions, particularly strong hydrogen bonding and possible halogen bonding. These interactions will direct the crystal packing and ultimately define the material's macroscopic properties. This guide outlines the definitive workflow for elucidating these interactions and characterizing the compound's solid state.

Synthesis and Material Procurement

The starting point for any crystallographic analysis is the acquisition of high-purity material. This compound is commercially available from various suppliers.[4][5][6]

Protocol 1: Material Purity Verification

-

Procurement: Obtain this compound (CAS No. 133622-65-8) from a reputable chemical supplier.

-

Initial Assessment: Note the physical properties such as appearance (e.g., white to off-white powder) and melting point. The literature melting point is reported as 175-180 °C.[4][5]

-

Purity Analysis: Confirm chemical purity (>98%) using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Rationale: Impurities can significantly inhibit crystallization or, in worse cases, co-crystallize with the target compound, leading to an incorrect structural determination. Rigorous purity verification is a non-negotiable first step.

Crystallization: The Art and Science of Single Crystal Growth

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal.[7] Growing a diffraction-quality crystal, typically 0.1-0.3 mm in size, is often the most challenging part of the process.[8] The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered lattice.

Protocol 2: Solvent Screening and Crystallization

-

Solubility Testing: Assess the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Slow Evaporation Method:

-

Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) in a clean vial.

-

Loosely cap the vial or cover it with perforated film to allow for slow solvent evaporation over several days to weeks at a constant temperature.

-

Causality: The gradual increase in solute concentration as the solvent evaporates provides the gentle driving force needed for ordered molecular assembly into a crystal lattice.

-

-

Vapor Diffusion Method:

-

Place a concentrated solution of the compound in a small, open vial.

-

Place this vial inside a larger, sealed jar containing a solvent in which the compound is insoluble (the "anti-solvent").

-

Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

The Definitive Structure: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise atomic arrangement within a crystalline material.[9][10][11] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.[9][10]

References

- 1. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 5. This compound | 133622-65-8 [sigmaaldrich.com]

- 6. This compound | 133622-65-8 [sigmaaldrich.com]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. fiveable.me [fiveable.me]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. pulstec.net [pulstec.net]

A Comprehensive Technical Guide to 3-Amino-2,5,6-trifluorobenzoic Acid for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 3-Amino-2,5,6-trifluorobenzoic acid (CAS No: 133622-65-8) is a valuable building block for the synthesis of novel therapeutic agents, offering a trifluorinated benzene ring functionalized with both an amino and a carboxylic acid group, ripe for diverse chemical transformations. This guide provides an in-depth technical overview of this compound, including its commercial sourcing, quality control, handling, and a representative synthetic application.

Chemical Properties and Identification

-

Chemical Name: this compound

-

CAS Number: 133622-65-8

-

Molecular Formula: C₇H₄F₃NO₂

-

Molecular Weight: 191.11 g/mol

-

Appearance: Typically a solid powder[3]

-

Melting Point: 175-180 °C

-

Solubility: Generally insoluble in water, with solubility in various organic solvents.[4]

Commercial Suppliers and Procurement

For researchers and drug development professionals, securing a reliable source of high-purity starting materials is paramount. This compound is available from several reputable commercial suppliers specializing in research chemicals.

| Supplier | Typical Purity | Available Quantities | Additional Notes |

| Matrix Scientific | ≥98% | 1g, 5g, and larger | Offers custom synthesis and has a long-standing presence in the research chemical market. |

| Sigma-Aldrich | ≥98% | Varies (distributor for Matrix Scientific and Apollo Scientific Ltd) | Provides access to products from multiple manufacturers, often with extensive documentation like CoA and COO.[3][5] |

| Biosynth | Not specified | Inquire for details | Positions the compound for pharmaceutical testing and highlights its use in the synthesis of dyestuffs.[4] |

| Parchem | Not specified | Inquire for details | A supplier of a wide range of specialty chemicals.[6] |

| Ivy Fine Chemicals | Not specified | 1g and larger | Lists the compound as in stock.[7] |

Procurement Strategy: When selecting a supplier, it is crucial to consider not only the price but also the available documentation, such as a Certificate of Analysis (CoA), and the supplier's reputation for quality and consistency. For GMP or preclinical studies, suppliers with robust quality management systems are essential.

Caption: A workflow diagram for the procurement and quality control of this compound.

Quality Control and Analytical Methods

Ensuring the identity and purity of this compound is a critical step before its use in any synthetic procedure. A typical Certificate of Analysis from a reputable supplier should provide key analytical data.[3][5] While a specific CoA for this compound is not publicly available, a representative CoA for a similar aminobenzoic acid derivative would include the following tests:[3]

-

Appearance: Visual inspection of the material's physical state and color.

-

Identity (IR): Infrared spectroscopy to confirm the presence of key functional groups and match the spectrum to a reference standard.

-

Purity (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the percentage of the desired compound and identify any impurities. For aminobenzoic acids, reversed-phase HPLC with UV detection is a common method.[8][9][10]

-

Residual Solvents (GC-HS): Gas Chromatography-Headspace analysis to quantify any remaining solvents from the synthesis and purification process.

-

Water Content (Karl Fischer): Titration to determine the amount of water present in the material.

Analytical Methodologies in Detail:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of an acetonitrile/water gradient and a suitable buffer (e.g., ammonium acetate) is a standard approach for analyzing aminobenzoic acids.[10] Detection is typically performed using a UV detector at a wavelength around 280 nm.[10] The method should be validated for linearity, accuracy, and precision.

Safe Handling, Storage, and Disposal

This compound is classified as an irritant. Therefore, appropriate safety precautions must be taken during its handling.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Application in Organic Synthesis: A Representative Protocol

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery due to their diverse biological activities.[12][13] A common application of aminobenzoic acids is in the synthesis of quinazolinones, a class of compounds known to exhibit a wide range of pharmacological properties, including anticancer and anti-inflammatory activities.[10][12]

The following is a representative, step-by-step protocol for the synthesis of a trifluorinated quinazolinone derivative from this compound. This protocol is based on established methods for quinazolinone synthesis from analogous aminobenzoic acids.[14][15]

Synthesis of 5,6,8-Trifluoro-1H,3H-quinazoline-2,4-dione

Caption: A simplified reaction scheme for the synthesis of a trifluorinated quinazolinone derivative.

Materials:

-

This compound

-

Urea

-

Ethanol

-

Hydrochloric acid (1 M)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, thoroughly mix 1.0 equivalent of this compound with 5.0 equivalents of urea.

-

Fusion Reaction: Heat the mixture in an oil bath to 190-200 °C with stirring. The mixture will melt and then solidify as the reaction proceeds. Maintain the temperature for 2-3 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. Add water to the solid mass and break it up with a spatula.

-

Purification: Collect the solid by vacuum filtration and wash it thoroughly with water. To remove any unreacted starting material, suspend the crude product in a dilute sodium bicarbonate solution, stir for 30 minutes, and then filter. Wash the solid with water until the filtrate is neutral.

-

Final Product: Dry the purified solid in a vacuum oven to obtain 5,6,8-Trifluoro-1H,3H-quinazoline-2,4-dione.

Characterization:

-

Confirm the structure of the product using NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry.

-

Determine the melting point of the final product.

-

Assess the purity using HPLC.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, fluorinated compounds with potential applications in drug discovery and materials science. Its commercial availability from a range of suppliers facilitates its use in research settings. By adhering to proper quality control procedures, safe handling practices, and established synthetic methodologies, researchers can effectively utilize this compound to advance their scientific endeavors. The representative synthesis of a trifluorinated quinazolinone derivative provided herein serves as a practical example of its utility in constructing complex heterocyclic scaffolds.

References

- 1. Proton NMR Table [www2.chemistry.msu.edu]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. rsc.org [rsc.org]

- 5. bioscience.co.uk [bioscience.co.uk]

- 6. parchem.com [parchem.com]

- 7. ivychem.com [ivychem.com]

- 8. helixchrom.com [helixchrom.com]

- 9. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 10. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

safety, handling, and MSDS for 3-Amino-2,5,6-trifluorobenzoic acid

An In-depth Technical Guide to the Safe Handling of 3-Amino-2,5,6-trifluorobenzoic acid

This guide provides a comprehensive overview of the safety, handling, and material safety data for this compound (CAS No. 133622-65-8), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets to ensure technical accuracy and promote a culture of safety in the laboratory.

Section 1: Chemical Identity and Overview

This compound is a fluorinated aromatic compound with the molecular formula C₇H₄F₃NO₂.[1] Its structure is of interest in medicinal chemistry and materials science due to the influence of fluorine atoms on molecular properties. As with many fine chemical powders, its primary hazards relate to irritation upon contact or inhalation.[2] Understanding its properties is the first step toward safe and effective handling.

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant. The signal word associated with this compound is "Warning".[3][4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |

These classifications underscore the necessity of preventing direct contact with the skin and eyes, and avoiding the inhalation of its dust.[3]

Section 3: Engineering Controls and Personal Protective Equipment (PPE) - The Hierarchy of Controls

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is recommended. This prioritizes the most effective measures for risk reduction.

-

Engineering Controls : These are the first line of defense. Handling should occur in a well-ventilated area.[3] For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood or a ventilated balance enclosure is essential to minimize airborne particles.[5][6] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[5]

-

Administrative Controls : These include establishing clear, written standard operating procedures (SOPs) and providing thorough training to all personnel who will handle the compound.

-

Personal Protective Equipment (PPE) : PPE is crucial as the final barrier between the researcher and the chemical. It should be used in conjunction with engineering controls.

-

Eye and Face Protection : Wear tightly fitting safety goggles or chemical safety glasses conforming to EN 166 (EU) or NIOSH (US) standards.[3]

-

Skin Protection : Chemical-impermeable gloves (e.g., nitrile) and a lab coat are mandatory.[3] Always wash hands thoroughly after handling.[6]

-

Respiratory Protection : If engineering controls are insufficient or during emergency situations where dust levels may be high, a full-face respirator or a NIOSH-approved respirator should be used.[3]

-

Caption: Hierarchy of controls for safe handling.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict protocol is essential for minimizing exposure.

Protocol 4.1: Weighing and Transferring Solid this compound

-

Preparation :

-

Ensure the work area (chemical fume hood or ventilated enclosure) is clean and uncluttered.

-

Confirm that the eyewash station and safety shower are operational.

-

Don the required PPE: safety goggles, nitrile gloves, and a lab coat.

-

-

Handling :

-

Handle in a well-ventilated place.[3]

-

Carefully open the container to avoid creating airborne dust.

-

Use a spatula to transfer the desired amount of the solid to a tared container. Avoid scooping actions that could generate dust.

-

If any material is spilled, follow the accidental release protocol immediately (Section 5.2).

-

-

Post-Handling :

Section 5: Emergency Response Protocols

In the event of an exposure or spill, immediate and correct action is critical.

5.1 First-Aid Measures

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][7]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help.[3]

-

Eye Contact : Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.

-

Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

5.2 Accidental Release Measures (Spill Protocol)

-

Evacuate : Evacuate unnecessary personnel from the spill area.[3]

-

Ventilate : Ensure the area is well-ventilated.

-

Control : Prevent further leakage or spillage if it is safe to do so. Avoid dust formation.[3]

-

Contain and Clean :

-

Decontaminate : Clean the spill area thoroughly.

-

Dispose : Dispose of the collected material and contaminated cleaning supplies in accordance with local, regional, and national regulations.[3]

Caption: Workflow for responding to a spill.

Section 6: Storage and Disposal Guidelines

6.1 Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep it away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] The storage area should be locked up or otherwise secured.[3]

6.2 Disposal